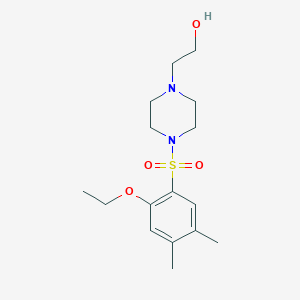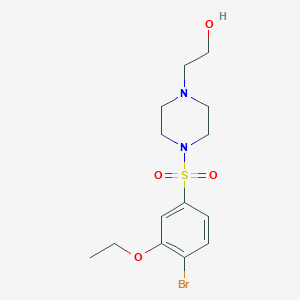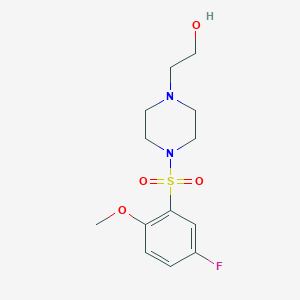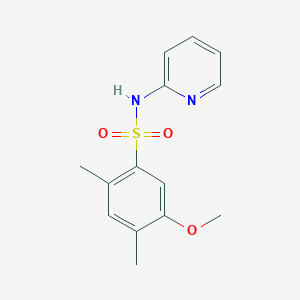
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB-163, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB-163 is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to exhibit several interesting biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been found to reduce the levels of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is that it has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific molecular targets of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide and the elucidation of its mechanism of action. Additionally, further studies on the potential therapeutic applications of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide in various diseases are needed.
合成法
The synthesis of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methoxyamine hydrochloride to yield 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学的研究の応用
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is in the field of cancer research. Several studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-methoxy-2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-11(2)13(9-12(10)19-3)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEKVWQDIMHIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



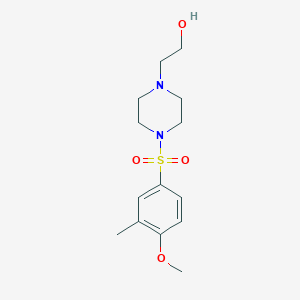
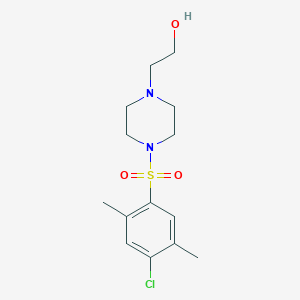
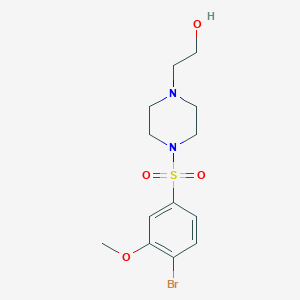

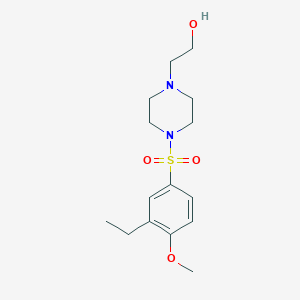
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
